molecular formula C19H24N2O3S B2500778 1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-4-phenylpiperazine CAS No. 333311-37-8

1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-4-phenylpiperazine

Cat. No.: B2500778
CAS No.: 333311-37-8
M. Wt: 360.47
InChI Key: GIRJNNMTMKKRBW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods, including X-ray crystallography and NMR spectroscopy . Unfortunately, the specific molecular structure analysis for this compound is not available in the search results.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more . Unfortunately, the specific physical and chemical properties of this compound are not detailed in the search results.

Scientific Research Applications

Synthesis of Sulfonamides as Adenosine A2B Receptor Antagonists

Researchers have developed a novel synthesis method for sulfonamides, targeting potent and selective adenosine A2B receptor antagonists. Utilizing compounds like 1-Propyl- and 1,3-dimethyl-8-p-sulfophenylxanthine as starting points, a variety of amines, including aniline and N-benzylpiperazine, reacted with p-nitrophenoxysulfonylphenylxanthine derivatives. This method overcame the low yields of standard reactions for sulfonamide formation, resulting in sulfonamides that showed significantly increased potency at A(2B) receptors compared to their parent sulfonates. The most active compound in this series exhibited high selectivity against other human adenosine receptor subtypes (Luo Yan et al., 2006).

Antidepressant and Anxiolytic Effects of Phenylpiperazine Derivatives

Phenylpiperazine derivatives, specifically HBK-14 and HBK-15, have been studied for their antidepressant-like and anxiolytic-like properties in animal models. These compounds demonstrated high affinity for serotonergic 5-HT2, adrenergic α1, and dopaminergic D2 receptors, acting as full 5-HT1A and 5-HT7 receptor antagonists. Their potent antidepressant-like activity was evaluated using the forced swim test in mice and rats, and anxiolytic-like properties were assessed in the four-plate test and elevated plus maze test. The involvement of the serotonergic system, particularly the 5-HT1A receptor, in the actions of these compounds was highlighted (K. Pytka et al., 2015).

Positron Emission Tomography (PET) Imaging of MET Receptor

A derivative for in vivo imaging of the mesenchymal-epithelial transition (MET) receptor by positron emission tomography (PET) was developed and evaluated. The compound 3-[3,5-dimethyl-4-(4-[11C]methylpiperazinecarbonyl)-1H-pyrrol-2-ylmethylene]-2-oxo-2,3-dihydro-1H-indole-5-sulfonic acid (3-chlorophenyl)methylamide, termed [11C]SU11274, demonstrated appropriate imaging marker qualities for quantification of MET receptor in vivo. This development can aid in the clinical development of MET-targeted cancer therapeutics (Chunying Wu et al., 2010).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. Unfortunately, the mechanism of action for this compound is not available in the search results .

Safety and Hazards

The safety and hazards of a compound depend on its toxicity, flammability, and potential for causing harm to the environment. Unfortunately, the specific safety and hazards information for this compound is not available in the search results .

Properties

IUPAC Name

1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-15-13-18(24-3)19(14-16(15)2)25(22,23)21-11-9-20(10-12-21)17-7-5-4-6-8-17/h4-8,13-14H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRJNNMTMKKRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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